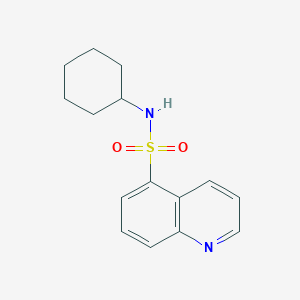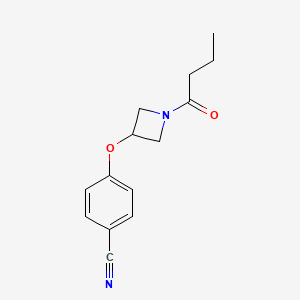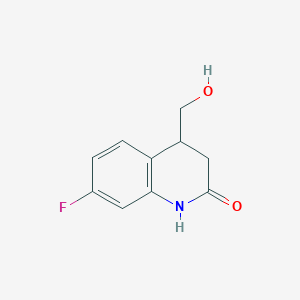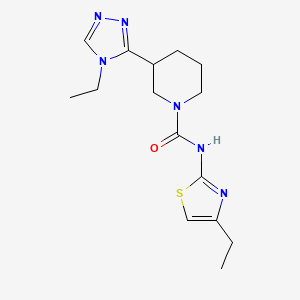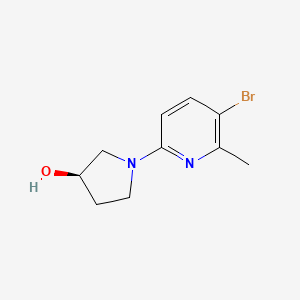![molecular formula C15H17ClN2O2 B7637322 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzene ring substituted with a nitrile group, a chlorine atom, and an azepane ring connected through an oxoethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Attachment of the Oxoethoxy Linker: The oxoethoxy linker is introduced by reacting the azepane ring with an appropriate oxoethoxy compound, such as ethylene glycol or its derivatives, under suitable conditions.
Substitution on the Benzene Ring: The final step involves the introduction of the nitrile group and the chlorine atom onto the benzene ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents like cyanogen bromide and chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The chlorine atom on the benzene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products may include primary amines, secondary amines, or other reduced derivatives.
Substitution: Products will vary depending on the substituent introduced, such as alkyl, aryl, or other functional groups.
Scientific Research Applications
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate molecular mechanisms and pathways.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of various industrial chemicals and specialty products.
Mechanism of Action
The mechanism of action of 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The azepane ring and nitrile group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile: Similar structure with a methoxy group instead of a chlorine atom.
4-[2-(Azepan-1-yl)-2-oxoethoxy]benzoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methylbenzonitrile: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as medicinal chemistry and materials science, where the chlorine atom can play a crucial role in modulating the compound’s properties.
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-9-12(10-17)5-6-14(13)20-11-15(19)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRQTPZNVJORPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7637241.png)
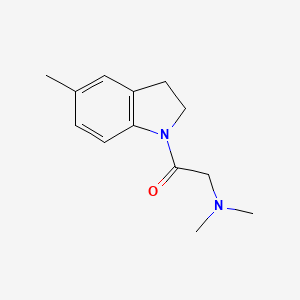

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)

![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)
